molecular formula C17H18ClN5 B12248438 1-(2-Chlorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(2-Chlorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Cat. No.: B12248438
M. Wt: 327.8 g/mol
InChI Key: SSDIDCHTDVGKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a methylpyrazolo[1,5-a]pyrazine moiety, and a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Another approach includes the use of the Ugi reaction, which is a multicomponent reaction that allows for the simultaneous formation of multiple bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases or modulate GABA receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C17H18ClN5

Molecular Weight

327.8 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H18ClN5/c1-13-12-16-17(19-6-7-23(16)20-13)22-10-8-21(9-11-22)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3

InChI Key

SSDIDCHTDVGKOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.